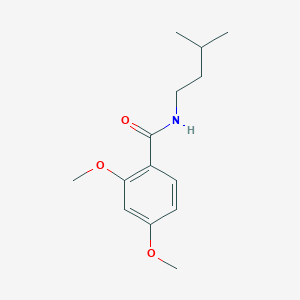![molecular formula C20H16O3 B291391 [1,1'-Biphenyl]-4-yl 4-methoxybenzoate CAS No. 55673-00-2](/img/structure/B291391.png)
[1,1'-Biphenyl]-4-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1'-Biphenyl]-4-yl 4-methoxybenzoate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as methyl 4-methoxybenzoate 4-biphenylcarboxylate and has a molecular formula of C21H20O3. In
Mechanism of Action
The mechanism of action of [1,1'-Biphenyl]-4-yl 4-methoxybenzoate is not fully understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This mechanism of action has been observed in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Biochemical and Physiological Effects:
Studies have shown that [1,1'-Biphenyl]-4-yl 4-methoxybenzoate has low toxicity and does not cause any significant biochemical or physiological effects in normal cells. However, this compound has been shown to induce apoptosis in cancer cells, which may lead to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using [1,1'-Biphenyl]-4-yl 4-methoxybenzoate in lab experiments is its low toxicity. This compound can be used at higher concentrations without causing any significant harm to normal cells. However, one of the limitations of using this compound is its limited solubility in water, which may limit its applications in certain experiments.
Future Directions
There are several future directions for the study of [1,1'-Biphenyl]-4-yl 4-methoxybenzoate. One of the future directions is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another future direction is the exploration of its potential applications in other fields such as catalysis and materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.
Synthesis Methods
The synthesis of [1,1'-Biphenyl]-4-yl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with 4-bromobiphenyl in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
[1,1'-Biphenyl]-4-yl 4-methoxybenzoate has been studied for its potential applications in various fields such as organic electronics, liquid crystals, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of semiconducting materials. In liquid crystals, [1,1'-Biphenyl]-4-yl 4-methoxybenzoate has been used as a dopant to improve the properties of liquid crystal displays. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
properties
CAS RN |
55673-00-2 |
|---|---|
Molecular Formula |
C20H16O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C20H16O3/c1-22-18-11-9-17(10-12-18)20(21)23-19-13-7-16(8-14-19)15-5-3-2-4-6-15/h2-14H,1H3 |
InChI Key |
QXSYNKWEBROFDJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



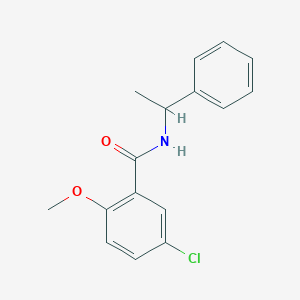
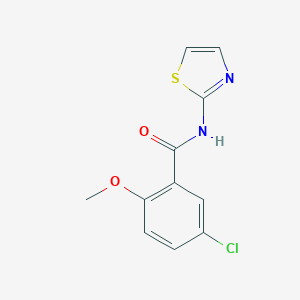
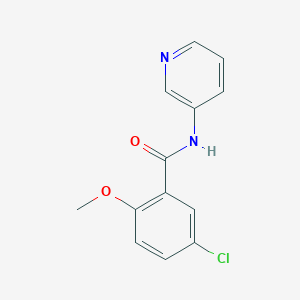
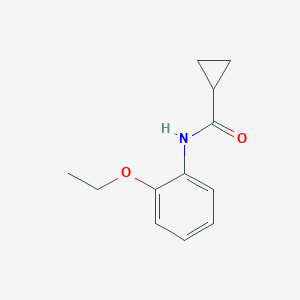
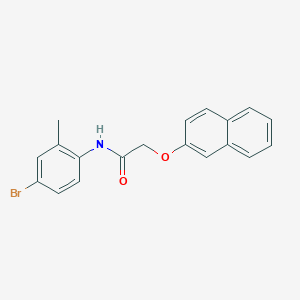
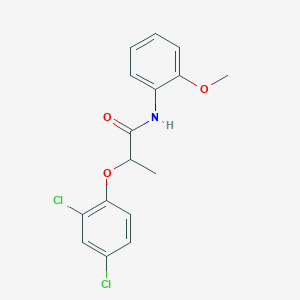
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)
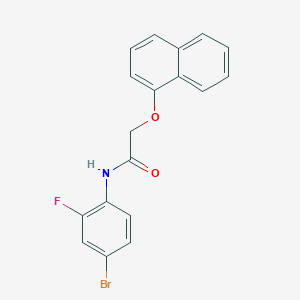
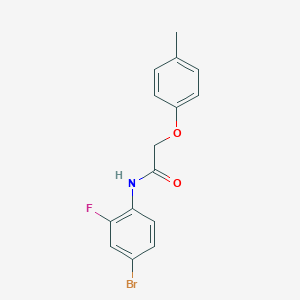
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
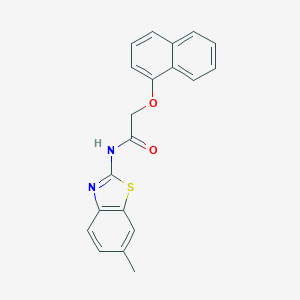
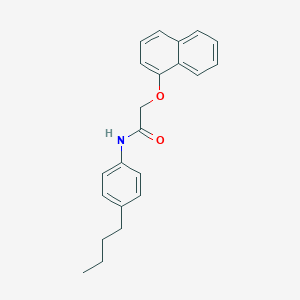
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)
